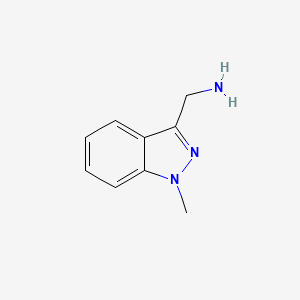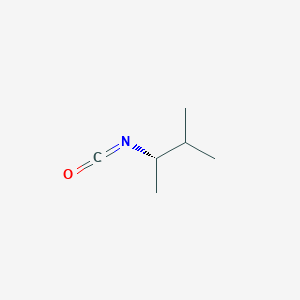![molecular formula C13H12N2 B1599641 2-[(E)-2-phenylethenyl]pyridin-3-amine CAS No. 209798-50-5](/img/structure/B1599641.png)
2-[(E)-2-phenylethenyl]pyridin-3-amine
Vue d'ensemble
Description
Aminopyridines, such as 3-Aminopyridine, are a class of organic compounds that contain an amino group attached to a pyridine ring . They are colorless solids and are used as building blocks for organic synthesis and medicinal chemistry .
Synthesis Analysis
Aminopyridines can be synthesized by various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method involves heating nicotinamide with sodium hypobromite (Hofmann rearrangement) .Molecular Structure Analysis
Pyridine is an aromatic heterocycle that has an electronic structure similar to benzene. All six atoms in the ring are sp2 hybridized, each contributing a p orbital perpendicular to the plane of the ring and each containing one pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis
Aminopyridines can undergo various chemical reactions. For example, they can participate in SN2 reactions with alkyl halides, ammonia, and other amines . They can also undergo reductive amination of aldehydes or ketones .Physical And Chemical Properties Analysis
Aminopyridines are colorless solids. For example, 3-Aminopyridine has a melting point of 60-63 °C and a boiling point of 248 °C .Applications De Recherche Scientifique
Synthesis of Anti-inflammatory Agents
2-Styrylpyridin-3-amine: has been utilized in the synthesis of pyrimidine derivatives, which are known for their anti-inflammatory properties . These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The development of new pyrimidines using 2-Styrylpyridin-3-amine could lead to enhanced anti-inflammatory activities with minimal toxicity.
Anti-fibrosis Drug Development
The compound serves as a precursor in the design of novel pyrimidine derivatives with potential anti-fibrotic activities . These derivatives have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture, indicating potential applications in the treatment of fibrotic diseases.
Catalysis in Organic Synthesis
2-Styrylpyridin-3-amine: can be employed as a ligand in catalytic systems for the synthesis of heterocyclic compounds . Its structure allows for the development of new catalytic methods that can enhance the efficiency and selectivity of chemical reactions in organic synthesis.
Medicinal Chemistry
In medicinal chemistry, 2-Styrylpyridin-3-amine is used to construct heterocyclic compound libraries with potential biological activities . Its incorporation into new compounds can lead to the discovery of drugs with antimicrobial, antiviral, antitumor, and other pharmacological effects.
Material Science
This compound’s derivatives are explored for their applications in material science, particularly in the development of antimicrobial and anticorrosion coatings . Its molecular structure allows for the creation of novel materials with enhanced properties.
Molecular Sensing
2-Styrylpyridin-3-amine: and its derivatives are investigated for their use in molecular sensing applications . They can be designed to interact with specific molecules, making them useful in the detection and measurement of various chemical substances.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine-based anti-inflammatory agents, which could be structurally similar, function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
It’s worth noting that the inhibition of cox enzymes, as seen in similar compounds, can affect various biochemical pathways related to inflammation .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory effects by inhibiting certain inflammatory mediators .
Propriétés
IUPAC Name |
2-[(E)-2-phenylethenyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-10H,14H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXARDGMDMUMINC-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450436 | |
| Record name | 2-[(E)-2-Phenylethenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-phenylethenyl]pyridin-3-amine | |
CAS RN |
209798-50-5 | |
| Record name | 2-[(E)-2-Phenylethenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)






